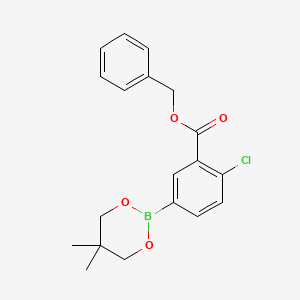
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate (MBTDB) is a boronic acid-containing compound that is widely used in various scientific research applications. It has been extensively studied in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as an inhibitor of enzymes, and as a ligand for metal complexes. It has also been used in the study of boronic acid receptors and in the development of new drugs.
Wirkmechanismus
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate acts as a boronic acid receptor, binding to and activating a variety of enzymes. It has been shown to interact with a number of different enzymes, including cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain proteins. It has also been found to interact with certain receptors, such as the G-protein coupled receptor, and to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a number of advantages and limitations for lab experiments. It is relatively inexpensive, easy to obtain, and easy to store. It is also relatively stable and can be used in a variety of different experiments. However, it is also relatively toxic and can be difficult to handle.
Zukünftige Richtungen
The potential applications of Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate are numerous and far-reaching. It could be used to develop new drugs, to study boronic acid receptors, to develop new catalysts and inhibitors, and to study the effects of boronic acids on proteins and genes. Additionally, it could be used to study the effects of boronic acids on other biological systems, such as the immune system. Furthermore, it could be used to develop new chemical and biological sensors, and to study the effects of boronic acids on the environment. Finally, it could be used to develop new materials and to study the effects of boronic acids on the structure of materials.
Synthesemethoden
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized from the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl benzoate with 5-bromo-2-chlorobenzene in the presence of a base. The reaction is carried out at room temperature and the resulting product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-9-8-14(2,3)20-15(19-9)12-6-5-10(16)7-11(12)13(17)18-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFOCBRBKKKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)